4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide
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Overview
Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide is a complex organic compound that features a thiazinane ring with a sulfonamide group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide typically involves the reaction of a thiazinane derivative with an isobutylbenzamide precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in high purity. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is essential to achieve high yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a thiol or sulfide.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in various substituted benzamide derivatives.
Scientific Research Applications
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-pentylbenzenesulfonamide
Uniqueness
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)11-16-15(18)13-5-7-14(8-6-13)17-9-3-4-10-21(17,19)20/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPUZAVXGBOFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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